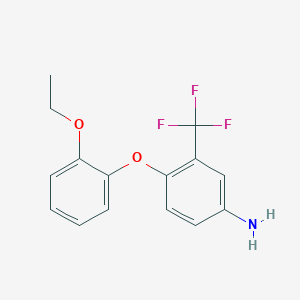

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (EFTFA) is an important synthetic organic compound and a valuable building block for the synthesis of a wide range of molecules. It is a highly versatile compound and has been used in a variety of applications, including drug discovery and development, chemical synthesis, and materials science. EFTFA is also known as Trifluoroethoxyaniline (TFEA) and has been used in a variety of organic reactions, such as Michael addition, Knoevenagel condensation, and Wittig reaction.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Novel Synthesis Approaches : Research has demonstrated innovative methods for synthesizing complex molecules. For instance, Gong et al. (2004) showcased a new synthesis pathway for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the versatility of trifluoromethylated compounds in organic chemistry (Gong & Kato, 2004). Similarly, a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline by Wen Zi-qiang (2007) provided insights into creating compounds with environmental and high yield advantages (Wen Zi-qiang, 2007).

Catalysis and Reaction Mechanisms : The exploration of catalytic methods for synthesizing aromatic compounds, such as the work by Leon Shteinberg (2022) on arylamides synthesis, demonstrates the application of trifluoromethylated anilines in facilitating complex chemical reactions with environmental benefits (Shteinberg, 2022).

Material Science and Electro-optics

Development of New Materials : The synthesis and characterization of novel polycarbonates for high-temperature electro-optics, as explored by Suresh et al. (2003), represent another significant application. These materials, derived from trifluoromethyl anilines, show potential in advanced technologies due to their high thermal stability and electro-optic properties (Suresh et al., 2003).

Environmental and Green Chemistry

Catalysis for Environmental Applications : Fe3O4 nanoparticles, as discussed by Shengxiao Zhang et al. (2009), have been used as catalysts for the oxidation of phenolic and aniline compounds, demonstrating the role of trifluoromethylated anilines in environmental remediation processes (Zhang et al., 2009).

Trifluoroacetylation Reactions : The selective trifluoroacetylation of anilines, showcased by Prashad et al. (2000), highlights a method to modify the chemical properties of anilines, opening pathways for creating substances with desired characteristics for various applications, including environmentally benign processes (Prashad et al., 2000).

properties

IUPAC Name |

4-(2-ethoxyphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(19)9-11(12)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCPTIMUVRISND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)

![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)

![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)